2-[(5-Carbamoylthiophen-3-yl)sulfonylamino]propanoic acid
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Overview
Description
2-[(5-Carbamoylthiophen-3-yl)sulfonylamino]propanoic acid is a complex organic compound featuring a thiophene ring substituted with a carbamoyl group and a sulfonylamino group attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Carbamoylthiophen-3-yl)sulfonylamino]propanoic acid typically involves multi-step organic reactions. One common approach is the sulfonylation of a thiophene derivative followed by the introduction of the carbamoyl group and subsequent coupling with a propanoic acid derivative. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and consistency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-Carbamoylthiophen-3-yl)sulfonylamino]propanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[(5-Carbamoylthiophen-3-yl)sulfonylamino]propanoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form strong hydrogen bonds with active sites of enzymes or receptors, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the sulfonylamino and carbamoyl groups.
Sulfanilamide: Contains the sulfonylamino group but has a different core structure.
N-(2-Carbamoylphenyl)propanoic acid: Similar in having a carbamoyl group and propanoic acid moiety but differs in the aromatic ring structure.
Uniqueness: 2-[(5-Carbamoylthiophen-3-yl)sulfonylamino]propanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonylamino and carbamoyl groups on a thiophene ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(5-carbamoylthiophen-3-yl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O5S2/c1-4(8(12)13)10-17(14,15)5-2-6(7(9)11)16-3-5/h2-4,10H,1H3,(H2,9,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWKTCLRPBEGKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CSC(=C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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